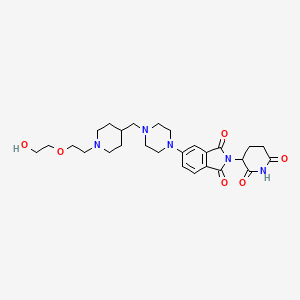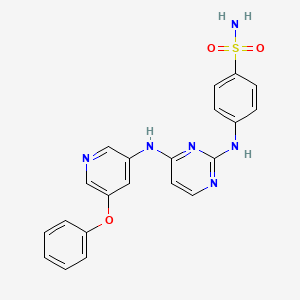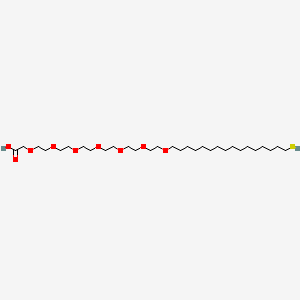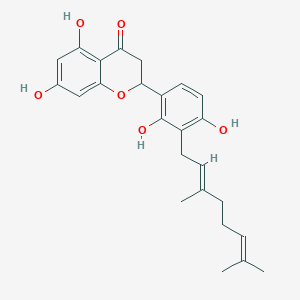
Mortatarin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mortatarin G is a prenylated flavonoid compound that can be isolated from mulberry leaves. It exhibits significant α-glucosidase inhibitory activity, with an IC50 value of 20.4±1.4 μM
Preparation Methods
Synthetic Routes and Reaction Conditions
Mortatarin G is typically isolated from natural sources, specifically mulberry leaves. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound . Detailed synthetic routes for this compound are not widely documented, as it is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from mulberry leaves, followed by purification using advanced chromatographic methods. The process would need to be optimized for yield and purity to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Mortatarin G undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can alter the double bonds within the prenylated side chains.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Mortatarin G has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: this compound is investigated for its role in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism.
Medicine: Due to its α-glucosidase inhibitory activity, this compound is explored as a potential therapeutic agent for managing diabetes.
Mechanism of Action
Mortatarin G exerts its effects primarily through the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition results in reduced glucose absorption in the intestines. The molecular targets include the active site of α-glucosidase, where this compound binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
- Mulberrofuran G
- Albanol B
- Kuwanon G
Uniqueness
Mortatarin G is unique due to its specific prenylated structure, which contributes to its potent α-glucosidase inhibitory activity. Compared to similar compounds like Mulberrofuran G, Albanol B, and Kuwanon G, this compound demonstrates a distinct binding affinity and inhibitory potency .
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+ |
InChI Key |
QNPMSYLDWCXEOI-VIZOYTHASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


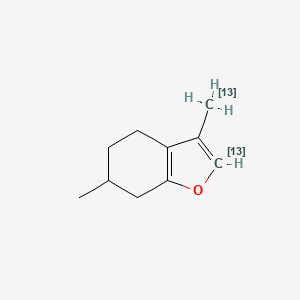

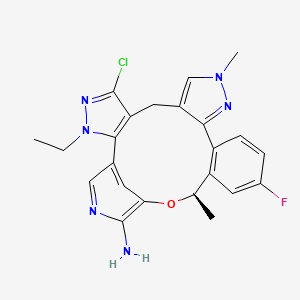
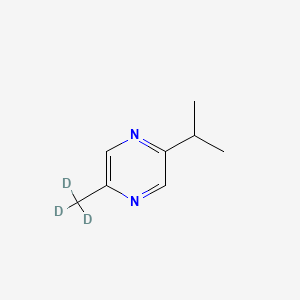
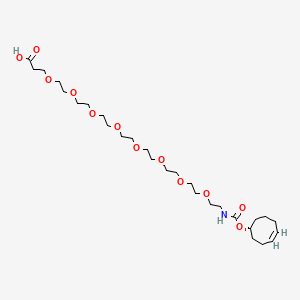
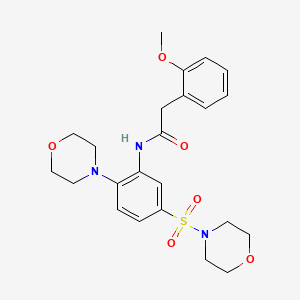
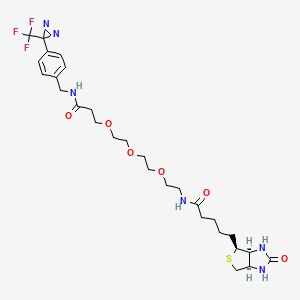
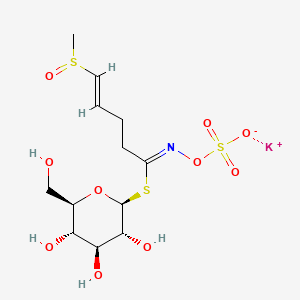
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)


